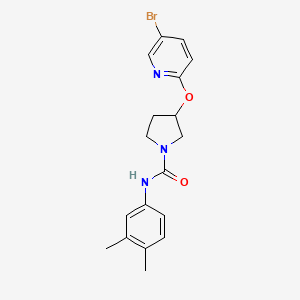

3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

Description

3-((5-Bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 5-bromopyridinyloxy substituent and a 3,4-dimethylphenyl group. This structural combination positions the compound as a candidate for pharmacological exploration, particularly in areas such as kinase inhibition or antimicrobial activity, given precedents from related bromopyridine derivatives .

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-12-3-5-15(9-13(12)2)21-18(23)22-8-7-16(11-22)24-17-6-4-14(19)10-20-17/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGSXMAESQOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Bromopyridine Introduction: The bromopyridine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 5-bromopyridine with a suitable nucleophile, such as an alkoxide, to form the desired ether linkage.

Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with 3,4-dimethylphenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower activation energy and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the dimethylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring or the dimethylphenyl group.

Reduction: Reduced derivatives of the bromopyridine moiety.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the modulation of opioid receptors. Research indicates that it may exhibit both agonistic and antagonistic effects at these receptors, which are critical in pain management and addiction treatment.

Case Study: Anti-nociceptive Effects

In preclinical studies, 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide demonstrated significant anti-nociceptive activity in animal models. The compound effectively reduced pain responses, suggesting its potential role in developing pain management therapies .

Biochemical Assays

The compound serves as a valuable ligand in biochemical assays, allowing researchers to explore interactions with various biological targets. Its unique structural features facilitate binding to proteins and enzymes, making it a useful tool for studying molecular mechanisms.

Example Application : Investigations into enzyme inhibition have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways .

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to develop more complex molecules. Its bromopyridine moiety allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Synthetic Route Example :

The synthesis typically involves a nucleophilic substitution reaction where a bromopyridine derivative reacts with an appropriate amine under controlled conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide .

The biological activity of this compound is primarily associated with its interaction with opioid receptors. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can significantly influence its pharmacological properties.

Research Findings :

Recent studies have indicated that variations in the substituents on the pyrrolidine ring can enhance or diminish the compound's efficacy at opioid receptors, providing insights into designing more effective analgesics .

Mechanism of Action

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-N-(3,4-Dimethoxybenzyl)Pyridin-2-Amine ()

- Structural Differences : The dimethylphenyl group in the target compound contrasts with the dimethoxybenzyl group in this analog. Methoxy groups are more polar than methyl groups, suggesting reduced lipophilicity for the dimethoxybenzyl derivative, which may impact bioavailability .

- Pharmacological Implications : The dimethoxybenzyl analog’s reported anti-tumor and anti-viral activities highlight the role of bromopyridine in modulating biological activity. However, the dimethylphenyl group in the target compound may favor enhanced blood-brain barrier penetration due to increased lipophilicity .

- Crystallography: Strong intermolecular hydrogen bonds (N–H···N) stabilize the dimethoxybenzyl analog’s crystal lattice, forming centrosymmetric dimers.

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)Amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-3-(2,2,2-Trifluoroethyl)Pyrrolidine-1-Carboxamide ()

- Key Features: This compound includes a morpholinopyridine core, a hydroxypropan-2-yl amino group, and a trifluoroethyl substituent. The morpholino group enhances solubility, while the trifluoroethyl group increases metabolic stability—features absent in the target compound .

- Solid-State Forms : The patent emphasizes the importance of crystalline forms for drug development. The target compound’s lack of polar groups like morpholine or hydroxypropan-2-yl may result in fewer polymorphic forms, affecting formulation strategies .

Pharmacophore Analysis

Biological Activity

The compound 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 1903417-26-4

- Molecular Formula : C18H20BrN3O2

- Molecular Weight : 368.27 g/mol

The compound features a pyrrolidine ring, a bromopyridine moiety, and a dimethylphenyl group. The presence of bromine enhances reactivity, while the pyrrolidine structure contributes to conformational flexibility, potentially influencing biological interactions .

Structural Features Table

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Contributes to conformational flexibility |

| Bromopyridine Moiety | Enhances reactivity and interaction with targets |

| Dimethylphenyl Group | Increases potential interactions with biological targets |

Synthesis

The synthesis of this compound typically involves multi-step processes including nucleophilic substitution reactions. A common method includes the reaction of a bromopyridine derivative with a phenethylamine derivative under controlled conditions, often catalyzed by potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown potent activity against A549 lung adenocarcinoma cells. The cytotoxicity was evaluated using an MTT assay, where the compound's effectiveness was compared to standard chemotherapy agents like cisplatin .

Case Study: Anticancer Activity Evaluation

In a study assessing various pyrrolidine derivatives:

- Compound Tested : this compound

- Cell Line : A549 (lung cancer)

- Concentration : 100 µM for 24 hours

- Results : Significant reduction in cell viability was observed compared to control groups.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The presence of the bromopyridine moiety is believed to facilitate π-π stacking interactions with protein residues, enhancing its antimicrobial efficacy .

Antimicrobial Activity Summary Table

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against multidrug-resistant strains |

| Klebsiella pneumoniae | Inhibition observed |

| Pseudomonas aeruginosa | Moderate activity noted |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Q & A

Q. What are the standard synthetic routes for 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide?

The synthesis typically involves coupling reactions between activated intermediates. For example:

- Step 1 : Activation of 5-bromo-2-hydroxypyridine using a coupling agent like triphosgene in anhydrous acetonitrile with triethylamine as a base .

- Step 2 : Reaction with pyrrolidine-1-carboxamide derivatives under controlled temperature (0–25°C).

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) to isolate the product .

Key parameters include solvent choice (acetonitrile or dichloromethane), stoichiometric ratios, and inert atmosphere to prevent hydrolysis.

Q. How is the compound characterized structurally?

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between the pyrrolidine and pyridine rings) .

- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for methyl groups on the phenyl ring, ¹³C NMR for carbonyl carbons) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What safety protocols are recommended for handling this compound?

- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of brominated aromatics .

- Avoid prolonged storage; degradation products may form hazardous byproducts .

- Dispose via certified waste management services compliant with local regulations .

Advanced Research Questions

Q. How do the 5-bromopyridinyl and 3,4-dimethylphenyl substituents influence biological activity?

- Bromine : Enhances electrophilicity, potentially improving binding to targets like kinase domains .

- 3,4-Dimethylphenyl : Increases lipophilicity, affecting membrane permeability and log P values. Comparative studies with halogenated analogs (e.g., chloro vs. bromo) show bromine’s superior steric and electronic effects in receptor interactions .

Q. What experimental strategies address contradictions in solubility or stability data?

- pH-dependent studies : Assess solubility in buffered solutions (pH 1–13) to identify optimal storage conditions .

- Forced degradation : Expose to heat, light, or oxidants (e.g., H₂O₂) to identify labile functional groups (e.g., amide hydrolysis) .

- Cross-validate methods : Compare HPLC purity data with NMR integration to resolve discrepancies in reported yields .

Q. How can crystallographic data inform molecular docking studies?

- Use X-ray-derived torsion angles (e.g., pyrrolidine ring puckering) to refine docking poses in targets like GPCRs or enzymes .

- Validate computational models by overlaying predicted binding modes with crystallographic ligand coordinates .

Q. What mechanisms explain its activity in kinase inhibition assays?

Q. How can synthetic byproducts be minimized during scale-up?

- Optimize stoichiometry : Use excess triethylamine (1.5–2 eq) to neutralize HCl byproducts during coupling .

- Temperature control : Maintain ≤25°C to prevent side reactions (e.g., N-alkylation of the dimethylphenyl group) .

- Inline purification : Employ flash chromatography systems for real-time impurity removal .

Methodological Considerations

Q. What analytical techniques quantify its stability under physiological conditions?

- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2) and plasma .

- Circular dichroism : Track conformational changes in buffered solutions (e.g., phosphate buffer, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.